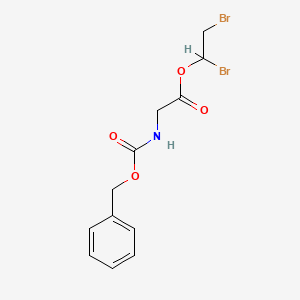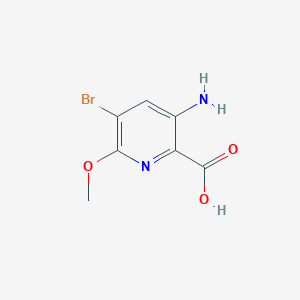![molecular formula C14H10BrN3O2 B13940090 Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom and the imidazo[4,5-b]pyridine core makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used to study various biological pathways and molecular targets, helping to understand disease mechanisms and identify potential therapeutic targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: The compound is also used in the synthesis of more complex molecules for industrial applications, including materials science and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 2-(Pyridin-2-yl)imidazo[4,5-b]pyridine
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzoate group allows for unique interactions with biological targets and enables a wide range of chemical modifications.
Propiedades
Fórmula molecular |
C14H10BrN3O2 |
|---|---|
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
methyl 4-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H10BrN3O2/c1-20-14(19)9-4-2-8(3-5-9)12-17-11-6-10(15)7-16-13(11)18-12/h2-7H,1H3,(H,16,17,18) |
Clave InChI |
SVJZCDIBDNWBDP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)


![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)



![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)

